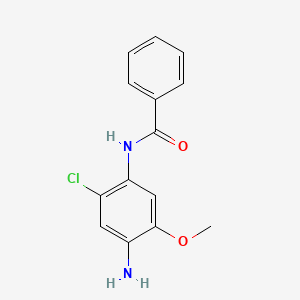![molecular formula C19H15Cl2NO B5889129 cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)
cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone, also known as CDM, is a synthetic compound that has been shown to have potential therapeutic applications.
Mécanisme D'action
Cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a role in regulating cell growth and survival. Inhibition of GSK-3β by cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone leads to the activation of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has also been shown to inhibit cancer cell migration and invasion. Additionally, cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation is that the mechanism of action of cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
Future research on cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone could focus on optimizing its therapeutic potential by better understanding its mechanism of action. Additionally, research could explore the potential of cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone in combination with other cancer therapies to enhance its efficacy. Finally, research could explore the potential of cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone in other disease areas beyond cancer.
Méthodes De Synthèse
The synthesis of cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone involves the reaction of 3,4-dichlorobenzylamine with cyclopropyl ketone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone.
Applications De Recherche Scientifique
Cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
cyclopropyl-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c20-16-8-5-12(9-17(16)21)10-22-11-15(19(23)13-6-7-13)14-3-1-2-4-18(14)22/h1-5,8-9,11,13H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWALRRAXFZOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)


![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)

![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)

![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)
![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)

